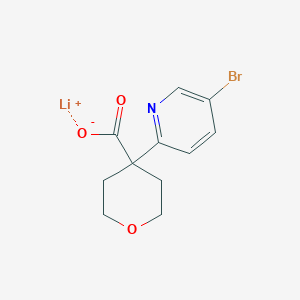
Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2361635-86-9 . It has a molecular weight of 292.06 . The IUPAC name for this compound is lithium 4- (5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO3.Li/c12-8-1-2-9 (13-7-8)11 (10 (14)15)3-5-16-6-4-11;/h1-2,7H,3-6H2, (H,14,15);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis Methodologies
Research has demonstrated innovative methods for the lithiation and functionalization of pyridine derivatives, offering new routes to complex organic molecules. For example, Robert et al. (2006) reported the unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, which provides a novel pathway to substituted nicotinic acid scaffolds. This method has been applied to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, highlighting its utility in creating highly substituted derivatives for various applications (Robert et al., 2006).
Material Science Applications
In the realm of materials science, lithium compounds have shown promise in enhancing the performance of lithium batteries. For instance, Lin et al. (2017) developed a conformal lithium fluoride coating technique on lithium surfaces using commercial Freon R134a. This method significantly reduces side reactions and enhances cycling stability in lithium-sulfur batteries, demonstrating a potential route to improve the longevity and efficiency of next-generation batteries (Lin et al., 2017).
Biochemical Research
Lithium's role in biochemical research extends beyond its well-known medical applications. For example, lithium has been found to activate β-catenin signaling, which mediates bone acquisition in response to mechanical loading. Tang et al. (2011) explored the hypothesis that lithium enhances new bone formation during midpalatal suture expansion, suggesting lithium treatment could be a pharmaceutical aid to improve the stability of orthodontic treatments (Tang et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
lithium;4-(5-bromopyridin-2-yl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.Li/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11;/h1-2,7H,3-6H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPXKTCTHNQWDH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1(C2=NC=C(C=C2)Br)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)
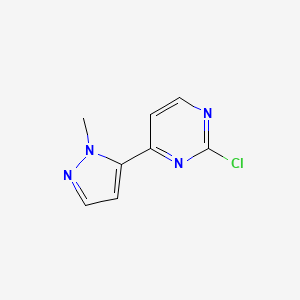
![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)
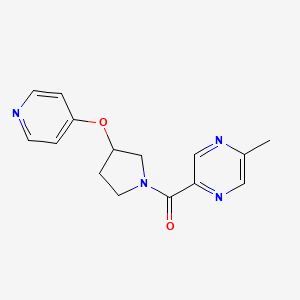

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)
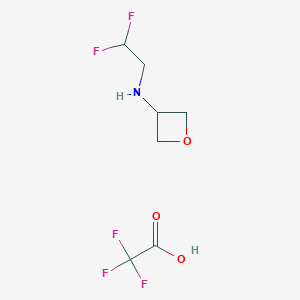
![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)
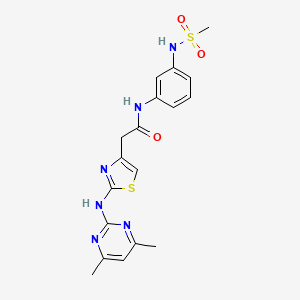
![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)